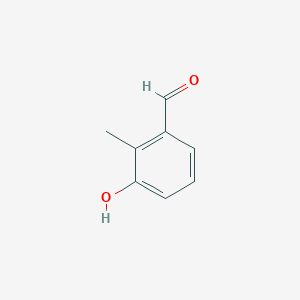![molecular formula C11H14N2O B113287 1-[4-(Azetidin-1-ylcarbonyl)phenyl]methanamine CAS No. 923183-92-0](/img/structure/B113287.png)
1-[4-(Azetidin-1-ylcarbonyl)phenyl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-[4-(Azetidin-1-ylcarbonyl)phenyl]methanamine” is a chemical compound with the molecular formula C11H14N2O . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “1-[4-(Azetidin-1-ylcarbonyl)phenyl]methanamine” consists of 11 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The molecular weight is 190.24 g/mol.Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Activity
Research has demonstrated that derivatives of azetidinone, a category including 1-[4-(Azetidin-1-ylcarbonyl)phenyl]methanamine, show promising antibacterial and antifungal properties. For example, novel azetidine derivatives synthesized by (Rao et al., 2013) displayed acceptable results in their antibacterial and antifungal activity assessments. Similarly, (Rajasekaran & Murugesan, 2006) synthesized several novel azetidinones with good antibacterial and anticonvulsant activity.
Anti-Tubercular Agents
The design and development of azetidinone derivatives for anti-tubercular activity were explored by (Thomas et al., 2014). Their work involved the synthesis of novel azetidinone analogues, showing good anti-tubercular activity against Mycobacterium tuberculosis.
Antitumor Agents
Azetidinones have shown promise as antitumor agents. (Greene et al., 2016) investigated 3-phenoxy-1,4-diarylazetidin-2-ones, leading to the discovery of potent antiproliferative compounds. These compounds displayed significant activity in inhibiting the polymerization of isolated tubulin and caused G2/M arrest and apoptosis in cancer cells.
Antioxidant Properties
Novel thiazole derivatives, including azetidinones, have been synthesized and evaluated for their in vitro antioxidant properties. (Jaishree et al., 2012) found that some of the synthesized compounds exhibited potent antioxidant activity.
Catalytic Applications
Azetidinone derivatives have been studied for their potential in catalytic applications. (Roffe et al., 2016) synthesized 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives for use in catalytic applications, showing good activity and selectivity.
Antiviral Activity
The potential of azetidinone analogues in antiviral therapies was explored by (Zoidis et al., 2003). They synthesized azetidine derivatives and tested them against influenza A, finding some compounds to be significantly more potent than existing antiviral drugs.
Propiedades
IUPAC Name |
[4-(aminomethyl)phenyl]-(azetidin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c12-8-9-2-4-10(5-3-9)11(14)13-6-1-7-13/h2-5H,1,6-8,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEHJTKLUXOJBTH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)C2=CC=C(C=C2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Azetidin-1-ylcarbonyl)phenyl]methanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

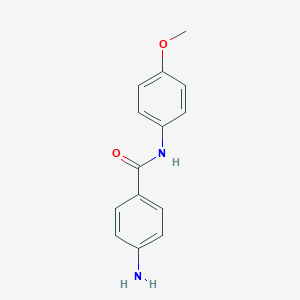
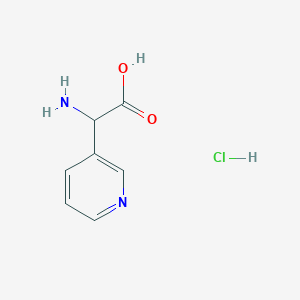
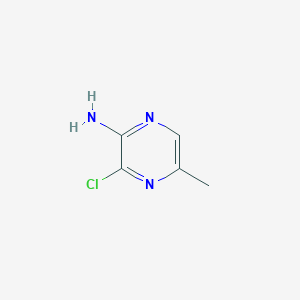
![2-[4-(Benzyloxy)phenyl]benzaldehyde](/img/structure/B113213.png)
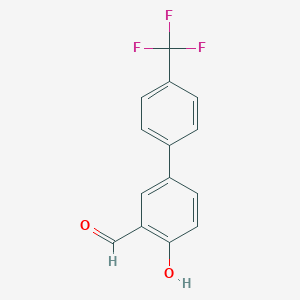
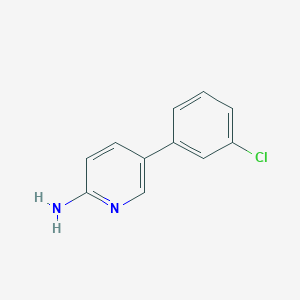
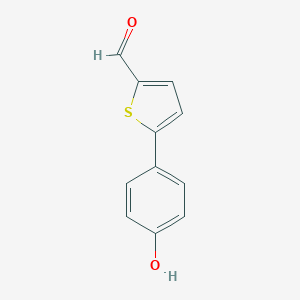
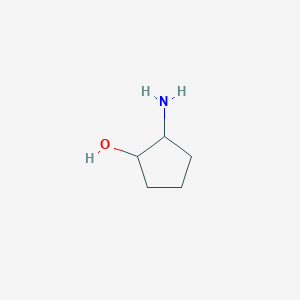
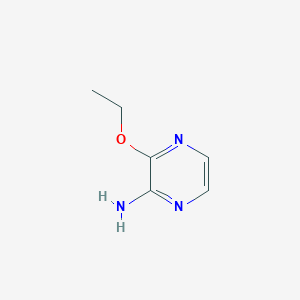
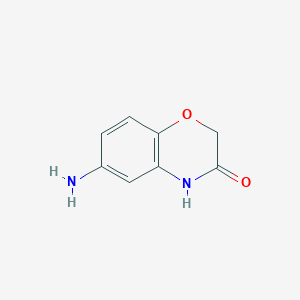
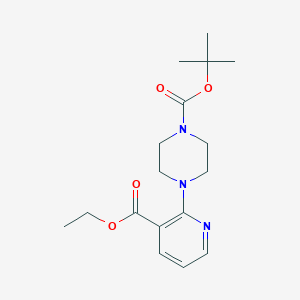
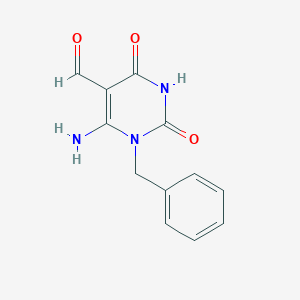
![3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B113235.png)
